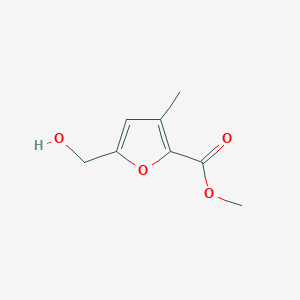

Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate

Descripción general

Descripción

“Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate” is a carboxylic ester that is functionally related to a 2-furoic acid . It is a natural product found in Curvularia lunata .

Synthesis Analysis

The synthesis of “Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate” involves the dehydration of reducing sugars . The synthesis of stable 5-HMF derivatives directly from carbohydrates is a challenging problem for contemporary chemistry . A study reported the synthesis of 5-HMF in DMSO/MIBK (0.35/0.65) at temperatures ranging from 110 to 120 °C under ambient pressure .

Molecular Structure Analysis

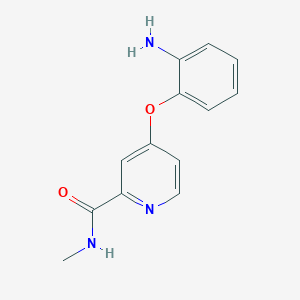

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . The molecular formula is C6H6O3 .

Chemical Reactions Analysis

The chemical reactions of “Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate” involve various transformations such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation .

Aplicaciones Científicas De Investigación

1. Biological Activity in Cancer and Bacterial Research Methyl 5-(hydroxymethyl)-2-furan carboxylate and its derivatives have been studied for their biological activities. Research demonstrates their cytotoxicity against various cancer cell lines, including HeLa and HepG2, as well as against Gram-positive and Gram-negative bacteria. A specific derivative showed potent biological activity with notable effectiveness against the HeLa cell line and certain photogenic bacteria (Phutdhawong et al., 2019).

2. Analytical Chemistry in Food Quality Control Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate is analyzed in honey and honeydew samples for quality control purposes. High-performance liquid chromatographic methods are used to determine the presence of related compounds, showcasing its relevance in ensuring the quality and safety of food products (Nozal et al., 2001).

3. Role in Biomass Conversion and Biorefinery In the context of biorefinery, this compound is crucial in the catalytic reduction of biomass-derived furanic compounds with hydrogen. It represents an integral part of converting oxygen-rich compounds through various types of reactions, thereby playing a pivotal role in sustainable biomass processing (Nakagawa et al., 2013).

4. Anti-Tobacco Mosaic Virus Activity Derivatives of methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate extracted from plants like Nicotiana tabacum have shown significant anti-tobacco mosaic virus activities. This positions them as potential agents in plant protection and agricultural biotechnology (Wu et al., 2018).

5. Potential in Synthetic Organic Chemistry The compound is involved in various synthetic organic chemistry processes. For instance, its derivatives participate in ester migration and rearrangement reactions, underlining its utility in the synthesis of diverse organic compounds (Abbott et al., 1974).

6. Understanding Epigenetic Regulation Studies on 5-hydroxymethylcytosine, related to the compound, provide insights into epigenetic regulation and DNA methylation processes. This is crucial in understanding genetic control mechanisms and potential therapeutic targets in human cells (Globisch et al., 2010).

7. Catalysis in Chemical Processing It is also significant in catalytic processes like oxidative esterification, highlighting its role in the selective derivatization of hydroxymethylfurfural, a key compound in biomass conversion. The usage of this compound in catalysis indicates its importance in chemical processing and sustainable chemistry (Salazar et al., 2019).

Mecanismo De Acción

Safety and Hazards

“Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid that causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause damage to organs through prolonged or repeated exposure .

Direcciones Futuras

The future directions of “Methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate” research include the synthesis of value-added commercial and potential chemicals (e.g., furan-based polyester platform 2,5-furandicarboxylic acid (FDCA), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 2,5-diformylfuran (DFF)) . Another purpose is to comment on fuels and fuel additives, including the gasoline blendstock 2,5-dimethylfuran (DMF), ethyl levulinate (EL), gamma-valerolactone (GVL), methylfuran (MF) and so on .

Propiedades

IUPAC Name |

methyl 5-(hydroxymethyl)-3-methylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-5-3-6(4-9)12-7(5)8(10)11-2/h3,9H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCPHNTNMZIMPOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=C1)CO)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701219392 | |

| Record name | Methyl 5-(hydroxymethyl)-3-methyl-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

209853-88-3 | |

| Record name | Methyl 5-(hydroxymethyl)-3-methyl-2-furancarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209853-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(hydroxymethyl)-3-methyl-2-furancarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl[(4-methylphenyl)(pyridin-3-yl)methyl]amine](/img/structure/B1371054.png)

![3-[(Piperidin-4-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B1371058.png)

![2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1371059.png)

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)

![4-amino-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B1371068.png)

![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)